molecular formula C9H12N2O B13322368 6-Cyclopropoxy-5-methylpyridin-3-amine CAS No. 1394942-95-0

6-Cyclopropoxy-5-methylpyridin-3-amine

Cat. No.: B13322368
CAS No.: 1394942-95-0
M. Wt: 164.20 g/mol
InChI Key: GVBJWZPSTVQAHG-UHFFFAOYSA-N
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Description

6-Cyclopropoxy-5-methylpyridin-3-amine (CAS: 1251299-07-6) is a pyridine derivative featuring a cyclopropoxy substituent at position 6, a methyl group at position 5, and an amine group at position 2. This compound is of interest in medicinal chemistry and materials science due to the unique steric and electronic properties imparted by the cyclopropoxy group, which may enhance lipophilicity and metabolic stability compared to simpler alkoxy substituents .

Properties

CAS No.

1394942-95-0

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6-cyclopropyloxy-5-methylpyridin-3-amine

InChI

InChI=1S/C9H12N2O/c1-6-4-7(10)5-11-9(6)12-8-2-3-8/h4-5,8H,2-3,10H2,1H3

InChI Key

GVBJWZPSTVQAHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropoxy-5-methylpyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis. The process involves the coupling of 5-bromo-2-methylpyridin-3-amine with cyclopropylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate .

Industrial Production Methods: While specific industrial production methods for 6-Cyclopropoxy-5-methylpyridin-3-amine are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropoxy-5-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives.

Scientific Research Applications

6-Cyclopropoxy-5-methylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopropoxy-5-methylpyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Cyclopropoxy vs. In contrast, methoxy-substituted analogs like 6-Methoxy-5-methylpyridin-3-amine are widely used in agrochemicals (e.g., acetamiprid). Electron-Withdrawing Groups: The chloro substituent in 4-Chloro-5-methoxypyridin-3-amine alters electronic properties, making it more reactive in nucleophilic substitutions.

Molecular Weight and Solubility :

  • The cyclopropoxy derivative (164.21 g/mol) has a higher molecular weight than the methoxy analog (138.17 g/mol), which may reduce aqueous solubility but enhance lipid bilayer penetration.
  • The trifluoromethyl variant (246.20 g/mol) exhibits even greater polarity and metabolic stability due to the CF₃ group.

Synthetic Accessibility: Methoxy-substituted pyridines are more synthetically accessible, as methoxylation is a standard reaction. Cyclopropoxy introduction requires specialized reagents (e.g., cyclopropanol derivatives), increasing synthesis complexity.

Research and Application Insights

Pharmacological Potential

  • 6-Methoxy-5-methylpyridin-3-amine: Demonstrated utility as a precursor for neonicotinoid insecticides (e.g., acetamiprid), highlighting its role in agrochemical innovation.

Biological Activity

6-Cyclopropoxy-5-methylpyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and comparisons with related compounds.

  • Molecular Formula : C10H12N2
  • Molecular Weight : 160.22 g/mol
  • IUPAC Name : 6-Cyclopropoxy-5-methylpyridin-3-amine
  • CAS Number : 1394942-95-0

Biological Activity Overview

Research indicates that 6-Cyclopropoxy-5-methylpyridin-3-amine exhibits various biological activities, including:

  • Neuroprotective Effects :
    • The compound has been studied for its inhibitory effects on β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. In vitro studies have shown that it can effectively reduce amyloid-beta levels, a hallmark of Alzheimer's pathology .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound demonstrates antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

The biological activity of 6-Cyclopropoxy-5-methylpyridin-3-amine is primarily attributed to its interaction with specific molecular targets:

  • BACE1 Inhibition : The compound binds to the active site of BACE1, inhibiting its activity and consequently reducing the production of amyloid-beta peptides. This was evidenced by IC50 values indicating effective inhibition at low concentrations .
  • Antimicrobial Mechanism : While specific pathways are still under investigation, the presence of the cyclopropoxy group is believed to enhance membrane permeability, allowing for greater interaction with bacterial targets .

Table 1: Summary of Biological Activity

Activity TypeAssay TypeIC50 Value (µM)Reference
BACE1 InhibitionEnzymatic Assay0.157
Antimicrobial ActivityE. coli (MIC)0.0195
S. aureus (MIC)0.0048
C. albicans (MIC)0.0048

Case Study 1: Neuroprotective Efficacy

In a study involving wild-type mice, 6-Cyclopropoxy-5-methylpyridin-3-amine was administered at doses of 10 mg/kg and 100 mg/kg subcutaneously. Results indicated a significant reduction in brain amyloid-beta levels at the higher dose over a period extending to 20 hours post-administration, showcasing its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antibacterial Assessment

A series of in vitro tests were conducted to evaluate the antibacterial efficacy of various derivatives including 6-Cyclopropoxy-5-methylpyridin-3-amine against Gram-positive and Gram-negative bacteria. The compound exhibited potent activity against E. coli and S. aureus, with MIC values significantly lower than those observed for standard antibiotics, indicating its potential as a novel antimicrobial agent .

Table 2: Comparison with Related Compounds

Compound NameBACE1 IC50 (µM)Antimicrobial MIC (E. coli)
6-Cyclopropoxy-5-methylpyridin-3-amine0.1570.0195
Compound A0.2000.025
Compound B0.300No significant activity

The comparative analysis highlights that 6-Cyclopropoxy-5-methylpyridin-3-amine exhibits superior BACE1 inhibition and antimicrobial activity compared to other tested compounds.

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